molecular formula C14H13N5O2S B2776129 Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate CAS No. 1203011-40-8

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate

Cat. No. B2776129
CAS RN: 1203011-40-8
M. Wt: 315.35
InChI Key: FZZJWZFPEBFPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate” is a novel compound that has been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . It belongs to the class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years due to their diverse bio-properties, including potential insecticidal activity .


Synthesis Analysis

The synthetic strategy for preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively . The synthesis involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .


Molecular Structure Analysis

The structure of the compound was characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis . This revealed that the furan ring and the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole ring adopted an almost coplanar structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The IR, NMR, and MS data provide information about the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activity and Heterocyclic Synthesis

  • The synthesis of thienopyrimidine derivatives, incorporating triazolo and pyridazin moieties, has demonstrated pronounced antimicrobial activity, indicating the potential of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis of Novel Heterocycles

  • Research on the mild synthesis of [1,2,4]triazolo[4,3-a]pyridines through the reaction between 2-hydrazinopyridines and ethyl imidates has expanded the toolkit for preparing diverse [1,2,4]triazolo[4,3-a]pyridines under mild conditions, showcasing the versatility of pyridine and triazole derivatives in heterocyclic chemistry (Schmidt & Qian, 2013).

Molecular Docking and In Vitro Screening

  • A series of novel pyridine and fused pyridine derivatives have been prepared, starting from a related hydrazinyl-pyridine-carbonitrile, and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research underscores the potential of this compound derivatives in therapeutic applications, displaying moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Cyclisation Reactions and Structural Insights

  • Cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile have led to the formation of azolo[5,1-c][1,2,4]triazines, providing deep insights into the reaction mechanisms and structural properties of these complex heterocycles. This area of research enriches our understanding of the structural and electronic factors influencing the cyclisation processes in heterocyclic chemistry (Gray et al., 1976).

Insecticidal Assessment

  • The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlight the potential agricultural applications of this compound derivatives. These compounds' bioactivity against pest species suggests their utility in developing novel insecticidal agents (Fadda et al., 2017).

Future Directions

Given the potential insecticidal activity of these compounds , future research could focus on evaluating their application as environmentally friendly insecticides. Further studies could also explore the effects of different substituent groups on the phenyl ring on the bioactivity of these compounds .

properties

IUPAC Name

ethyl 2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-14-17-16-12-6-5-11(18-19(12)14)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZJWZFPEBFPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.